2-methylquinazoline-4-carboxylic acid
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Overview
Description
2-Methylquinazoline-4-carboxylic acid is a heterocyclic compound featuring a quinazoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylquinazoline-4-carboxylic acid typically involves the reaction of 2-aminobenzoic acid with acyl chlorides and aromatic or aliphatic amines in the presence of catalysts such as SO3H-functionalized Brønsted acid ionic liquids under microwave irradiation . Another method involves the condensation of 2-methylquinoline-4-carboxylic acids with aromatic aldehydes in the presence of acetic anhydride or piperidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, focusing on optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Condensation Reactions: With aromatic aldehydes to form 2-styrylquinoline-4-carboxylic acids.
Oxidation and Reduction Reactions: Specific details on these reactions are not extensively documented, but they are common for compounds with similar structures.
Common Reagents and Conditions
Condensation: Acetic anhydride or piperidine as catalysts.
Oxidation and Reduction: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
2-Styrylquinoline-4-carboxylic acids: Formed from condensation reactions with aromatic aldehydes.
Scientific Research Applications
2-Methylquinazoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-methylquinazoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methylquinazoline-4-carboxylic acid is unique due to its specific quinazoline ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique scaffold for developing new pharmaceuticals and materials with specific desired properties .
Properties
CAS No. |
7671-97-8 |
---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-methylquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-11-8-5-3-2-4-7(8)9(12-6)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
XYVJAYUJAJRFLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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